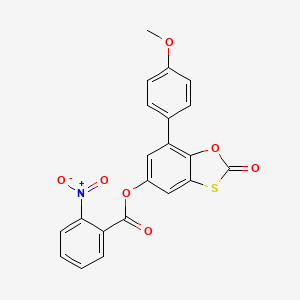![molecular formula C20H21N5O2 B14994649 1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14994649.png)
1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring a unique structure that combines a phenyl group, a pyrrole ring, a pyrazole ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving an α,β-unsaturated carbonyl compound and an amine.
Coupling with Piperidine: The final step involves coupling the pyrazole-pyrrole intermediate with piperidine-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrole rings using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes such as dihydrofolate reductase or tyrosine kinases, leading to the disruption of cellular processes essential for the growth and proliferation of cancer cells . Additionally, it may modulate receptor activity, affecting signal transduction pathways involved in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-pyrrole: Shares the pyrrole ring structure but lacks the pyrazole and piperidine components.
Imidazole-containing compounds: Similar in having a nitrogen-containing heterocycle but differ in the specific ring structures and substituents.
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazole rings but differ in the specific arrangement and additional substituents.
Uniqueness
1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity allows it to interact with various molecular targets, making it a versatile compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H21N5O2 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
1-(1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c21-18(26)15-8-12-24(13-9-15)20(27)17-14-22-25(16-6-2-1-3-7-16)19(17)23-10-4-5-11-23/h1-7,10-11,14-15H,8-9,12-13H2,(H2,21,26) |
Clé InChI |
JMPPAWBPOKVPIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B14994573.png)

![methyl 4-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B14994584.png)
![1-{5-Chloro-4-[(2-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid](/img/structure/B14994592.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14994594.png)
![7-fluoro-2-(2-methoxyethyl)-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14994601.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B14994603.png)

![N-(4-methoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B14994611.png)
![N-[4-({3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B14994613.png)

![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14994634.png)
![2-[3-[5-Chloro-4-[(2-chlorophenyl)methylamino]-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid](/img/structure/B14994635.png)
![5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14994638.png)
